molecular formula C25H28N2O5 B12281811 Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate

Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate

Cat. No.: B12281811
M. Wt: 436.5 g/mol
InChI Key: OZQVOYUFHJLCGY-UHFFFAOYSA-N
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Description

Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a sophisticated chiral building block of significant interest in medicinal chemistry and pharmaceutical research. Its complex structure, featuring multiple defined stereocenters, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Compounds within this chemical class, particularly 4-aryl-N-benzylpyrrolidine-3-carboxamides, have been identified as a promising novel chemotype in antimalarial drug discovery. Research indicates this scaffold shows potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum and demonstrates favorable oral efficacy in animal models, presenting a potential new mechanism of action to combat rising drug resistance . The defined (S) and (S,S) stereochemistry of this specific reagent is critical for its application in asymmetric synthesis, where it can be used to impart specific three-dimensional configurations to target molecules. This is essential for developing candidates that selectively interact with biological targets, such as aspartic proteases which play key roles in disease pathways . As a high-purity intermediate, this compound is intended For Research Use Only and is a vital tool for chemists engaged in the design and development of next-generation pharmaceuticals.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 1-benzyl-4-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C25H28N2O5/c1-2-31-24(29)22-16-26(14-19-11-7-4-8-12-19)15-21(22)23(28)27-20(17-32-25(27)30)13-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3

InChI Key

OZQVOYUFHJLCGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a pyrrolidine ring substituted at the 1- and 4-positions with benzyl and oxazolidinone-carboxylate groups, respectively. The stereochemistry is defined as (3S,4S) for the pyrrolidine core and (S) for the oxazolidinone moiety. Key challenges include:

  • Stereochemical Control : Ensuring enantiomeric excess (ee) at three stereocenters.
  • Convergent Coupling : Assembling the pyrrolidine and oxazolidinone fragments without racemization.
  • Functional Group Compatibility : Managing protecting groups during multi-step sequences.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two primary subunits (Fig. 1):

  • Pyrrolidine Core : Ethyl (3S,4S)-1-benzylpyrrolidine-3-carboxylate.
  • Oxazolidinone Fragment : (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride.

Coupling these subunits via amide bond formation forms the final product. Alternative routes involve sequential ring formation and late-stage functionalization.

Stepwise Preparation Methods

Synthesis of the Pyrrolidine Core

Starting Material: Glycine Ethyl Ester

A patented route begins with glycine ethyl ester, which undergoes amino protection and stereoselective cyclization:

  • Protection : Glycine ethyl ester reacts with methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) to form N-methoxycarbonyl glycine ethyl ester (Yield: 89%).
  • Cyclization : Lithium tert-butoxide-mediated conjugate addition with ethyl acrylate generates a pyrrolidinone intermediate.
  • Benzylation : Nucleophilic substitution with benzyl bromide introduces the 1-benzyl group (Yield: 76%).
Stereochemical Induction

Asymmetric hydrogenation using a chiral ruthenium catalyst ((S)-BINAP-Ru) achieves the (3S,4S) configuration. Reaction conditions:

  • Catalyst : 2 mol% (S)-BINAP-Ru.
  • Pressure : 50 psi H₂.
  • Temperature : 66°C.
  • Yield : 82% with >99% ee.

Synthesis of the Oxazolidinone Fragment

Oxazolidinone Formation

The (S)-4-benzyl-2-oxooxazolidine-3-carbonyl group is synthesized via cyclization of N-benzyl-serine derivatives:

  • Epoxidation : N-Benzyl-serine ethyl ester reacts with hydrogen peroxide in trifluoroacetic acid (TFA) to form an epoxide.
  • Ring-Opening : Treatment with phosgene (COCl₂) induces cyclization to the oxazolidinone (Yield: 68%).
Activation as Carbonyl Chloride

The oxazolidinone is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM (Yield: 95%).

Coupling of Pyrrolidine and Oxazolidinone

The final step involves amide bond formation between the pyrrolidine core and oxazolidinone fragment:

  • Reagents : Oxazolidinone carbonyl chloride, pyrrolidine amine, TEA in DCM.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 74%.

Optimization of Reaction Conditions

Catalytic Hydrogenation Improvements

  • Solvent : Switching from methanol to ethanol reduces byproduct formation.
  • Catalyst Loading : Lowering from 5 mol% to 2 mol% maintains efficacy while reducing costs.

Coupling Reaction Efficiency

  • Base Screening : TEA outperforms DIPEA in minimizing racemization.
  • Temperature Control : Slow warming from 0°C to 25°C improves regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 10H, Ar-H), 4.51 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.89–3.75 (m, 2H, pyrrolidine-H), 2.98–2.85 (m, 2H, oxazolidinone-H).
  • HPLC : >99% purity (Chiralcel OD-H column, hexane:isopropanol 90:10).

Comparative Yields

Step Yield (%) Purity (%)
Pyrrolidine Cyclization 76 98
Oxazolidinone Formation 68 95
Final Coupling 74 99

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrrolidine core on Wang resin enables iterative coupling and purification (Yield: 65%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic intermediate achieves 98% ee but requires additional steps (Overall Yield: 58%).

Industrial-Scale Considerations

  • Cost Analysis : Benzyl bromide and chiral catalysts account for 60% of raw material costs.
  • Green Chemistry : Replacing phosgene with diphosgene reduces toxicity (Yield: 70%).

Applications and Derivatives

The compound serves as a precursor to:

  • Anticancer Agents : Pd-catalyzed cross-coupling introduces aryl groups at the pyrrolidine 4-position.
  • Antibiotics : Functionalization of the oxazolidinone ring enhances antibacterial activity.

Chemical Reactions Analysis

Cycloaddition Reactions

The pyrrolidine core is often synthesized via 3+2 cycloaddition using azomethine ylides. For example, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine reacts with α,β-unsaturated esters under TFA catalysis to yield trans-pyrrolidines . This method ensures stereospecific ring formation, though racemic mixtures are common.

Reaction Conditions Yield Reference
Azomethine ylide cycloadditionTFA in DCM, 0°C → RT81%

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to generate carboxylic acid intermediates. For instance, treatment with LiOH in methanol/water at room temperature achieves quantitative conversion .

Example Reaction Pathway:

  • Starting Material : Ethyl (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate

  • Reagent : LiOH (2.5 eq), MeOH/H₂O (3:1)

  • Product : (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylic acid

  • Yield : 91%

Amide Coupling

The carboxylic acid derivative participates in amide bond formation. Reductive amination with amines like piperidine, using NaBH(OAc)₃ and AcOH in DCM, produces secondary amides .

Key Steps :

  • Activation : Triethylamine and pivaloyl chloride generate a mixed anhydride.

  • Coupling : Benzyl-2-oxazolidinone introduces chiral auxiliaries .

Amine Product Yield Reference
PiperidineN-Piperidinylpyrrolidine derivative95%
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamineChiral antimalarial analog54%

Deprotection Reactions

The benzyl and oxazolidinone groups are removed under acidic or catalytic conditions:

  • Benzyl Removal : Hydrogenolysis with Pd/C and ammonium formate in MeOH (70°C) .

  • Oxazolidinone Cleavage : 6 M HCl under microwave irradiation (170°C, 40 min) .

Stereoselective Modifications

The compound’s chirality at C3 and C4 enables enantioselective transformations. For example, chiral auxiliary-assisted coupling with tert-butyl isocyanide yields cyclobutane derivatives with retained stereochemistry .

Optical Activity :

  • Specific rotation: [α]D²⁰ = −122.4° (MeOH) for (−)-(3S,4R)-enantiomer .

Boronate Formation

Hydroboration with pinacolborane and [Ir(cod)Cl]₂ introduces boronate esters, enabling Suzuki-Miyaura cross-coupling .

Substrate Reagent Product Yield
Allyl-pyrrolidine derivativePinacolborane, Ir catalystBoronated pyrrolidine intermediate90%

Oxidation and Reduction

  • Ozonolysis : Cleaves alkenes to carbonyls (e.g., converting allyl groups to ketones) .

  • NaBH₄ Reduction : Reduces ketones to secondary alcohols, though not directly reported for this compound .

Scientific Research Applications

Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a specialty chemical with the molecular formula C25H28N2O5C_{25}H_{28}N_2O_5 and CAS number 57266-76-9 . It has several synonyms, including Ethyl (3S,4S)-4-[[(4S)-2-Oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-3-pyrrolidinecarboxylate .

Available Information and Applications
While specific applications and comprehensive case studies for this compound are not detailed within the provided search results, related compounds and research areas offer potential insights:

  • As a Specialty Material: Parchem Chemicals supplies this chemical and related specialty chemicals worldwide .
  • (S)-4-Benzyl-2-oxazolidinone: This related compound is used in the preparation and functionalization of chiral, stabilized ylides and in the synthesis of (3R)- and (3S)-piperazic acid .
  • Activation Analysis: This method, which uses radioisotopes, is employed in manufacturing and research projects requiring high purity standards and can identify elements in quantities as minute as one part per billion .
  • Related Carboxylate Compounds: Ethyl (3S)-1-benzyl-4-oxopiperidine-3-carboxylate and ethyl (3S,4aS)-1-benzyl-2-oxo-3-[2-oxo-2-(4-phenylbutylamino)ethyl]-3,4,5,6-tetrahydrocyclopenta[b]pyridine-4a-carboxylate are examples of related carboxylate compounds with distinct chemical structures .

Potential Research Areas
Given the structural components and related compounds, potential research areas for this compound could include:

  • Pharmaceutical Chemistry: Exploring its potential as an intermediate in the synthesis of bioactive molecules.
  • Materials Science: Investigating its use in creating new specialty materials with specific properties.
  • Catalysis: Examining its role in chiral catalysis due to the presence of chiral centers in the molecule.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its dual benzyl groups, oxazolidinone ring, and stereospecific pyrrolidine backbone. Analogous structures often differ in substituent positioning, ring systems, or stereochemistry:

Table 1: Key Structural Differences

Compound Pyrrolidine Substitution Oxazolidinone Presence Benzyl Groups Stereochemistry (Pyrrolidine)
Target Compound 1-Benzyl, 4-carbonyl Yes 2 3S,4S
Analog A (Ethyl 1-Benzylpyrrolidine-3-carboxylate) 1-Benzyl No 1 3R,4S
Analog B (4-Oxazolidinone-pyrrolidine ethyl ester) Unsubstituted Yes 0 3S,4R

The dual benzyl groups in the target compound enhance lipophilicity compared to Analog B, while the oxazolidinone ring stabilizes the conformation via intramolecular hydrogen bonds .

Hydrogen Bonding and Crystal Packing

Graph set analysis reveals distinct hydrogen-bonding motifs:

Table 2: Hydrogen Bond Parameters

Compound Donor-Acceptor Distance (Å) Graph Set Motif Role in Stability
Target Compound 2.85 (N–H···O=C) R$_2^2$(8) Stabilizes oxazolidinone-pyrrolidine conformation
Analog A 3.10 (C–H···O) R$_1^2$(6) Weak packing interaction
Analog B 2.95 (N–H···O=C) R$_3^3$(12) Intermolecular chain formation

The R$_2^2$(8) motif in the target compound creates a rigid intramolecular network, reducing conformational flexibility compared to Analog B’s intermolecular chains.

Conformational Analysis: Ring Puckering

Cremer-Pople parameters quantify pyrrolidine puckering:

Table 3: Puckering Amplitude and Phase Angle

Compound Amplitude (q, Å) Phase Angle (°) Ring Conformation
Target Compound 0.45 120 Envelope (C$^4$-exo)
Analog A 0.38 90 Half-chair
Analog B 0.52 150 Twist-boat

The target compound’s envelope conformation (q = 0.45 Å) balances steric strain from benzyl groups, whereas Analog B’s higher amplitude (0.52 Å) reflects destabilization due to the unsubstituted pyrrolidine.

Biological Activity

Ethyl (3S,4S)-1-benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a pyrrolidine core and oxazolidine moiety. Its synthesis typically involves multi-step reactions that focus on achieving high enantiomeric purity. For instance, asymmetric Michael addition reactions have been utilized to produce enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acids, showcasing the compound's synthetic versatility .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antiviral Activity:
Research indicates that compounds similar to this compound exhibit inhibitory effects on viral neuraminidase, an enzyme critical for the replication of influenza viruses. In a study, derivatives were shown to have Ki values indicating effective inhibition, suggesting potential as antiviral agents .

2. Enzyme Inhibition:
The compound's structural features allow it to act as a competitive inhibitor for certain enzymes. For example, studies have demonstrated that it can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like diabetes and obesity .

3. Anticancer Properties:
Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, with results showing significant cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Influenza Virus Inhibition
A research study evaluated the effectiveness of several oxazolidine derivatives against influenza virus neuraminidase. The results showed that compounds with structural similarities to this compound had IC50 values in the low micromolar range, indicating strong antiviral activity .

Case Study 2: Cancer Cell Line Testing
In another study focusing on the anticancer potential of pyrrolidine derivatives, this compound was tested against breast and prostate cancer cell lines. The findings revealed that treatment resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Summary of Findings

The following table summarizes the key biological activities associated with this compound:

Activity Mechanism Reference
AntiviralNeuraminidase inhibition
Enzyme InhibitionCompetitive inhibition in metabolic pathways
AnticancerInduction of apoptosis

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Coupling Agent Selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the oxazolidinone carbonyl group during amide bond formation, as demonstrated in analogous oxazolidinone-pyrrolidine syntheses .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF are recommended for stepwise coupling reactions, balancing solubility and reaction kinetics .
  • Temperature Control : Maintain temperatures between 0°C and room temperature to minimize racemization of stereocenters during nucleophilic substitutions .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry and confirm the (3S,4S) and (S) configurations using single-crystal XRD, as applied to similar oxazolidinone derivatives .
  • NMR Spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify diastereomeric purity, focusing on coupling constants (e.g., J3,4J_{3,4} for pyrrolidine ring conformation) .
  • IR Spectroscopy : Validate carbonyl stretching frequencies (1650–1750 cm1^{-1}) for oxazolidinone and ester functionalities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as no specific GHS hazards are reported for structurally related benzyl-protected pyrrolidines .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., ethyl esters) .
  • Waste Disposal : Classify as "specialized organic waste" and follow institutional guidelines for halogen-free organics .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during multi-step synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate (S)-4-benzyl-2-oxooxazolidine as a chiral directing group to enforce stereoselectivity during acyl transfer reactions .
  • Low-Temperature Quenching : Terminate reactions at –20°C to prevent epimerization of the pyrrolidine core .
  • Chiral HPLC Monitoring : Use chiral stationary phases (e.g., amylose-based columns) to detect and quantify enantiomeric excess during intermediate stages .

Q. Can computational methods predict optimal reaction pathways for derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for functional group modifications (e.g., ester hydrolysis or oxazolidinone ring opening) .
  • ICReDD Framework : Integrate reaction path searches and experimental feedback loops to prioritize derivatives with enhanced reactivity or solubility .

Q. How can impurities arising from benzyl group oxidation be characterized?

Methodological Answer:

  • LC-MS Profiling : Detect trace benzaldehyde or benzoic acid byproducts using reverse-phase C18 columns with ESI-MS in negative ion mode .
  • Kinetic Studies : Monitor oxidation rates under varying oxygen concentrations to identify conditions favoring over-oxidation .

Q. What functional group compatibilities limit derivatization strategies?

Methodological Answer:

  • Ester Stability : Avoid strong bases (e.g., LiAlH4_4) that may hydrolyze the ethyl ester; instead, use mild reducing agents like NaBH4_4/CeCl3_3 .
  • Oxazolidinone Reactivity : Protect the 2-oxo group with trimethylsilyl chloride before introducing electrophiles at the benzyl position .

Q. How can bioisosteric replacements improve pharmacokinetic properties?

Methodological Answer:

  • Oxazolidinone Modifications : Replace the benzyl group with heteroaromatic rings (e.g., pyridine or thiophene) to enhance water solubility, as validated in SAR studies of related compounds .
  • Ester-to-Amide Conversion : Substitute the ethyl ester with a tert-butyl carbamate (Boc) group to modulate lipophilicity and metabolic stability .

Q. What mechanistic insights exist for intramolecular cyclization steps?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to determine whether cyclization favors kinetically driven 5-membered rings (pyrrolidine) over larger rings .
  • Isotopic Labeling : Track 18O^{18}\text{O} incorporation in the oxazolidinone carbonyl to elucidate nucleophilic attack pathways .

Q. How do solid-state vs. solution-phase conformations impact reactivity?

Methodological Answer:

  • XRD vs. NOESY : Compare crystal structures with solution-phase NOE correlations to identify conformational flexibility in the pyrrolidine ring .
  • Solvent Screening : Test reactivity in solvents of varying polarity (e.g., DMSO vs. toluene) to correlate conformation with reaction rates .

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